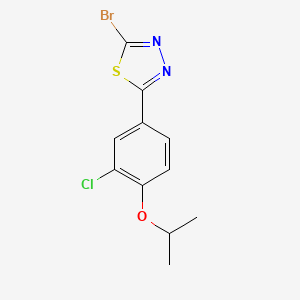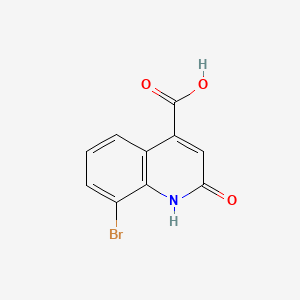
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1248595-74-5 . It has a molecular weight of 268.07 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is 8-bromo-2-hydroxy-4-quinolinecarboxylic acid . The InChI code is 1S/C10H6BrNO3/c11-7-3-1-2-5-6 (10 (14)15)4-8 (13)12-9 (5)7/h1-4H, (H,12,13) (H,14,15) .Physical And Chemical Properties Analysis
The compound is in the form of a powder .Aplicaciones Científicas De Investigación
Synthesis and Radiolabeling for Biomedical Research
One application of derivatives similar to 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is in the synthesis of radiolabeled compounds for biomedical imaging. For instance, [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was synthesized as a potential SPECT tracer for studying the N-methyl-D-aspartate receptor in the human brain. The synthesis involved a non-isotopic nucleophilic halogen exchange, aiming to achieve high radiochemical yield and purity for effective imaging applications (Dumont & Slegers, 1996).
Photolabile Protecting Group for Biological Messengers
Another significant application is the use of brominated hydroxyquinoline, a related compound, as a photolabile protecting group for carboxylic acids. This application is particularly relevant for the controlled release of biological messengers in vivo. The compound demonstrated greater single-photon quantum efficiency than other caging groups and showed sufficient sensitivity to multiphoton-induced photolysis, making it a valuable tool for biological studies (Fedoryak & Dore, 2002).
Anticancer Activity
Research has also been conducted on derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid for their potential anticancer activity. Specifically, new derivatives were synthesized and tested against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity. This highlights the potential of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives in the development of anticancer agents (Gaber et al., 2021).
Chemical Synthesis and Bromination Reactions
The compound and its derivatives are also explored for their chemical properties, such as in bromination reactions, which are fundamental in synthetic organic chemistry. For example, the synthesis and bromination of 4-hydroxy-2-quinolones have been studied for their potential to produce compounds with various biological activities. These studies contribute to the understanding of the compound's reactivity and potential for creating pharmacologically active molecules (Ukrainets et al., 2007).
Propiedades
IUPAC Name |
8-bromo-2-oxo-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIDZXVJTIUYHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734310 |
Source


|
| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248595-74-5 |
Source


|
| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)


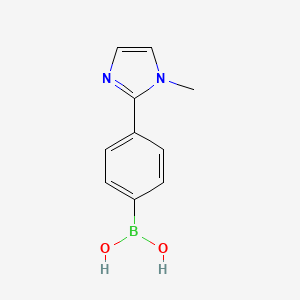


![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)
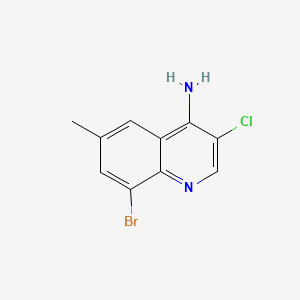
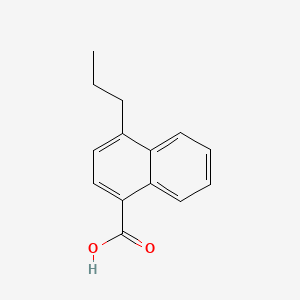
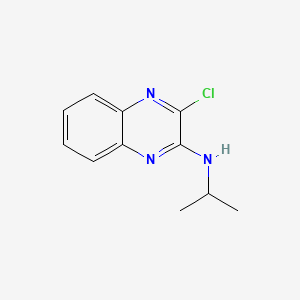
![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)
![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)
